molecular formula C6H6BrNO2SZn B6337424 4-Ethoxycarbonylthiazol-2-ylzinc bromide, 0.25 M in THF CAS No. 1452389-55-7

4-Ethoxycarbonylthiazol-2-ylzinc bromide, 0.25 M in THF

Cat. No.: B6337424
CAS No.: 1452389-55-7
M. Wt: 301.5 g/mol
InChI Key: KRFDIVDBQGHWPD-UHFFFAOYSA-M
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Description

4-Ethoxycarbonylthiazol-2-ylzinc bromide, 0.25 M in tetrahydrofuran, is a specialized organozinc reagent used in various chemical reactions. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the thiazole ring and the ethoxycarbonyl group enhances its reactivity and selectivity in chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxycarbonylthiazol-2-ylzinc bromide typically involves the reaction of 4-ethoxycarbonylthiazole with zinc bromide in the presence of a suitable solvent, such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-Ethoxycarbonylthiazole+Zinc Bromide4-Ethoxycarbonylthiazol-2-ylzinc bromide\text{4-Ethoxycarbonylthiazole} + \text{Zinc Bromide} \rightarrow \text{4-Ethoxycarbonylthiazol-2-ylzinc bromide} 4-Ethoxycarbonylthiazole+Zinc Bromide→4-Ethoxycarbonylthiazol-2-ylzinc bromide

Industrial Production Methods

In an industrial setting, the production of 4-Ethoxycarbonylthiazol-2-ylzinc bromide involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, concentration, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxycarbonylthiazol-2-ylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with electrophiles to form new carbon-carbon bonds.

    Transmetalation: Transfers the thiazol-2-yl group to other metals, such as palladium or copper, facilitating cross-coupling reactions.

    Substitution: Participates in substitution reactions where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Electrophiles: Aldehydes, ketones, and alkyl halides.

    Catalysts: Palladium or copper catalysts for cross-coupling reactions.

    Solvents: Tetrahydrofuran, dimethylformamide, and dichloromethane.

Major Products

The major products formed from reactions involving 4-Ethoxycarbonylthiazol-2-ylzinc bromide include substituted thiazoles, complex organic molecules with new carbon-carbon bonds, and various heterocyclic compounds.

Scientific Research Applications

4-Ethoxycarbonylthiazol-2-ylzinc bromide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Organic Synthesis: Used in the synthesis of complex organic molecules, pharmaceuticals, and natural products.

    Medicinal Chemistry: Facilitates the development of new drug candidates by enabling the formation of carbon-carbon bonds.

    Material Science: Involved in the synthesis of novel materials with unique properties.

    Biological Studies: Used to modify biomolecules and study their interactions and functions.

Mechanism of Action

The mechanism of action of 4-Ethoxycarbonylthiazol-2-ylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo nucleophilic addition to electrophiles, transmetalation with other metals, and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxycarbonylthiazol-2-ylzinc bromide
  • 4-Acetylthiazol-2-ylzinc bromide
  • 4-Benzoylthiazol-2-ylzinc bromide

Uniqueness

4-Ethoxycarbonylthiazol-2-ylzinc bromide is unique due to the presence of the ethoxycarbonyl group, which enhances its reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of reaction efficiency and product yield.

Properties

IUPAC Name

bromozinc(1+);ethyl 2H-1,3-thiazol-2-ide-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6NO2S.BrH.Zn/c1-2-9-6(8)5-3-10-4-7-5;;/h3H,2H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFDIVDBQGHWPD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CS[C-]=N1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2SZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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